molecular formula C15H14N2O5 B2796720 2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid CAS No. 2375260-16-3

2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid

Cat. No. B2796720
CAS RN: 2375260-16-3
M. Wt: 302.286
InChI Key: NAGHVTSOYVXAPJ-UHFFFAOYSA-N
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Description

This compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid, is mainly used in compound synthesis . It is a Cereblon (CRBN) ligand based on Thalidomide and can be used to recruit CRBN protein .


Synthesis Analysis

The synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . For instance, a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in a nitrogen atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is used as a raw material in the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.27 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . This process led to the creation of new compounds with potential applications in various fields.

Suppression of Indoleamine Pyrrole-2,3-dioxygenase-1 Activities

Some of the synthesized compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Development of Small-Molecule Inhibitors

The compound plays a crucial role in the development of small-molecule inhibitors . These inhibitors can degrade the target protein through the protein degradation pathway in vivo, improving the efficacy of the drug and reducing the damage to the normal tissues of the human body .

Role in Proteasome Degradation Drugs

The molecular structure of pomalidomide, which includes the compound, is usually used as the ligand for E3 ligase in PROTAC production . It plays an important role in the development of proteasome degradation drugs .

Antitumor Effects

Pomalidomide, which includes the compound, exhibits antitumor effects . It has direct antimyeloma activity when administered alongside low-dose dexamethasone .

Immunomodulatory Properties

Pomalidomide has immunomodulatory properties . It can enhance the immune response mediated by T cells and NK cells .

Antiangiogenic Properties

Pomalidomide also has antiangiogenic properties . It can inhibit the production of monocyte proinflammatory cytokines .

Induction of Apoptosis of Cancer Cells

Pomalidomide can induce apoptosis of cancer cells . Thus, it is popular in various malignant tumor and immune disease treatments .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The compound plays an important role in the development of protease degradation drugs . It is used as the ligand for E3 ligase in PROTAC production . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-12-5-4-11(14(21)16-12)17-7-10-8(6-13(19)20)2-1-3-9(10)15(17)22/h1-3,11H,4-7H2,(H,19,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHVTSOYVXAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid

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